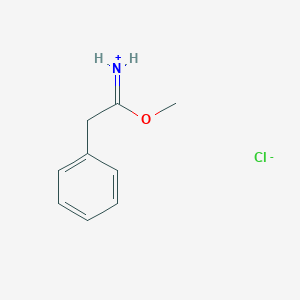
1-(5-Iodo-2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Iodo-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a ketone functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Iodo-2-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 1-(2-methoxyphenyl)ethan-1-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of 1-(5-iodo-2-methoxyphenyl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis while maintaining efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Iodo-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(5-azido-2-methoxyphenyl)ethan-1-one or 1-(5-thiocyanato-2-methoxyphenyl)ethan-1-one.
Oxidation: Formation of 1-(5-iodo-2-methoxyphenyl)ethanal or 1-(5-iodo-2-methoxybenzoic acid).
Reduction: Formation of 1-(5-iodo-2-methoxyphenyl)ethanol.
Applications De Recherche Scientifique
1-(5-Iodo-2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-iodo-2-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom can facilitate the formation of reactive intermediates, which can modify the activity of target molecules. The methoxy group and ketone functional group also play roles in the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Chloro-2-methoxyphenyl)ethan-1-one
- 1-(5-Bromo-2-methoxyphenyl)ethan-1-one
- 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one
Uniqueness
1-(5-Iodo-2-methoxyphenyl)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its chloro, bromo, and fluoro analogs
Propriétés
Formule moléculaire |
C9H9IO2 |
|---|---|
Poids moléculaire |
276.07 g/mol |
Nom IUPAC |
1-(5-iodo-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 |
Clé InChI |
QGFPTXYAXSVPJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051031.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)
![1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051046.png)


![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)

![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15051075.png)


![4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B15051090.png)
